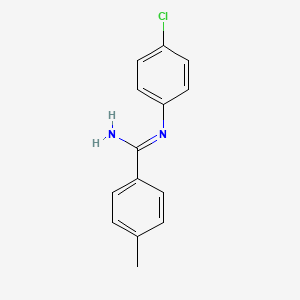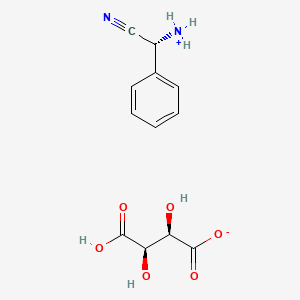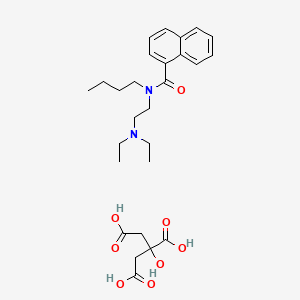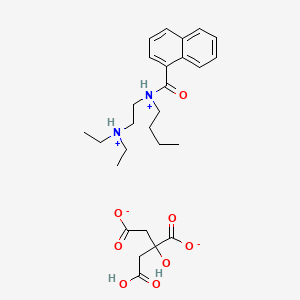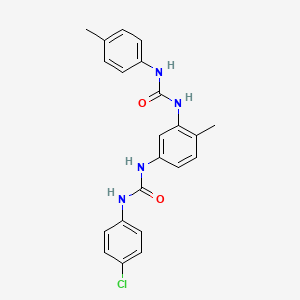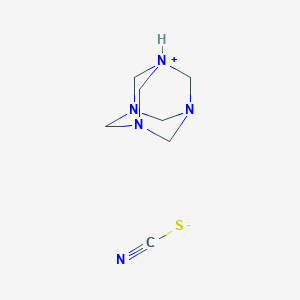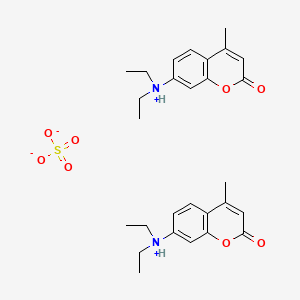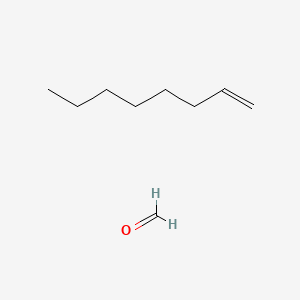
Bis(2-ethylhexyl) o,o'-((dibutylstannylene)bis(oxycarbonyl))dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is a chemical compound with the molecular formula C({34})H({54})O(_{8})Sn. It is known for its unique structure, which includes a dibutylstannylene group linked to dibenzoate esters. This compound is used in various industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate typically involves the reaction of dibutylstannylene dichloride with 2-ethylhexyl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring of reaction parameters ensures high yield and purity of the final product. The industrial process also includes steps for the safe handling and disposal of by-products and waste materials.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler stannylene derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various stannylene derivatives and substituted benzoates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylstannylene group can form complexes with various biomolecules, affecting their function. The compound may also influence cellular pathways related to oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) adipate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where
Propiedades
Número CAS |
94023-65-1 |
|---|---|
Fórmula molecular |
C40H60O8Sn |
Peso molecular |
787.6 g/mol |
Nombre IUPAC |
2-O-[dibutyl-[2-(2-ethylhexoxycarbonyl)benzoyl]oxystannyl] 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C16H22O4.2C4H9.Sn/c2*1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18;2*1-3-4-2;/h2*6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
AEELLOWUTLHOKJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2C(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


